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Compound of Interest

Compound Name: GNE 220

Cat. No.: B15610907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available in vitro and in vivo

experimental data for GNE-220, a potent and selective inhibitor of Mitogen-Activated Protein

Kinase Kinase Kinase Kinase 4 (MAP4K4). The objective is to present a clear, data-driven

overview of GNE-220's activity, facilitating informed decisions in research and drug

development.

Executive Summary
GNE-220 demonstrates high potency and selectivity for MAP4K4 in vitro, effectively modulating

endothelial cell morphology and signaling pathways associated with angiogenesis. While direct

in vivo studies on GNE-220 are not extensively published in the public domain, data from

preclinical studies on other selective MAP4K4 inhibitors, such as GNE-495, PF-06260933, and

DMX-5804, provide strong evidence for the potential in vivo efficacy of targeting MAP4K4 in

models of pathological angiogenesis and other diseases. This guide will summarize the known

in vitro characteristics of GNE-220 and draw parallels with the observed in vivo effects of

analogous MAP4K4 inhibitors.
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Parameter Value Cell/System Reference

Target MAP4K4 Kinase Assay [1][2]

IC50 7 nM Kinase Assay [1][2]

Other Kinases

Inhibited (IC50)

MINK (MAP4K6): 9

nMDMPK: 476

nMKHS1 (MAP4K5):

1.1 µM

Kinase Assay [1][2]

Cellular Effect
Alters HUVEC sprout

morphology

HUVEC Sprouting

Assay
[1][2]

Cellular Effect
Reduces pERM+

retraction fibers
HUVEC Assay [1]

Cellular Effect

Increases active-

INTβ1+ long focal

adhesions

HUVEC Assay [1]

In Vivo Data: Other MAP4K4 Inhibitors (as surrogates for
GNE-220)
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Compound Animal Model Key Findings Reference

GNE-495

Neonatal mouse

retinal angiogenesis

model

Dose-dependently

delayed retinal

vascular outgrowth

and induced abnormal

retinal vascular

morphology.

[3][4]

PF-06260933
ob/ob mouse model of

type II diabetes

Significantly improved

fasting hyperglycemia.
[5]

PF-06260933
Mouse model of LPS-

induced TNFα

Showed >90%

inhibition of LPS-

induced plasma TNFα

levels.

[5]

DMX-5804

Mouse model of

ischemia-reperfusion

injury

Reduced infarct size

by more than 50%.
[6]

Experimental Protocols
In Vitro Assays
1. MAP4K4 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GNE-220 against

MAP4K4.

Methodology:

His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation is

expressed and purified from Sf9 insect cells.

3 µg of the purified kinase is incubated with 100 µM of a moesin peptide substrate

(LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.
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The reaction is carried out in a buffer containing 50 mM HEPES pH 7.2, 10 mM MgCl2, 1

mM EGTA, and 0.01% Triton X-100.

The reaction is initiated by the addition of 3 µM ATP and incubated for 45 minutes at room

temperature in the presence or absence of GNE-220.

Remaining ATP levels are quantified using the KinaseGlo® luminescence-based assay to

determine the extent of inhibition.[1]

2. HUVEC Sprouting Assay

Objective: To assess the effect of GNE-220 on endothelial cell sprouting, a key process in

angiogenesis.

Methodology:

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in complete EGM-2

medium.

For inhibitor studies, GNE-220 is added to the media at various concentrations (e.g., 0.1,

1, 10, 100, 1000, and 10000 nM) after a fibrin clot is formed.

HUVEC sprouting is observed and quantified, with changes in sprout morphology noted.[1]

[2]

In Vivo Models (Protocols for representative
angiogenesis models)
1. Mouse Model of Retinal Angiogenesis

Objective: To evaluate the effect of MAP4K4 inhibition on developmental angiogenesis in

vivo.

Methodology:

Neonatal mouse pups are administered the MAP4K4 inhibitor (e.g., GNE-495 via

intraperitoneal injection) at specified doses.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://file.medchemexpress.com/batch_PDF/HY-U00428/GNE-220-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-U00428/GNE-220-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/GNE_220.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


At designated time points, the mice are euthanized, and their eyes are enucleated and

fixed.

The retinas are dissected, permeabilized, and stained with fluorescently labeled isolectin

B4 to visualize the vasculature.

Retinal flat mounts are imaged by confocal microscopy, and vascular outgrowth and

morphology are quantified.[3][7][8]

2. Matrigel Plug Assay

Objective: To assess the impact of MAP4K4 inhibition on induced angiogenesis in vivo.

Methodology:

Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., bFGF,

VEGF) and the test compound or vehicle.

The Matrigel mixture is injected subcutaneously into mice.

After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.

The plugs are processed for histological analysis, and the extent of vascularization is

quantified by staining for endothelial cell markers (e.g., CD31) or by measuring

hemoglobin content.[9][10]
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Caption: MAP4K4 signaling pathway and the inhibitory action of GNE-220.
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Caption: Workflow for in vitro evaluation of GNE-220.
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Caption: Representative workflows for in vivo angiogenesis models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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